C17H18F3N7OS
Description
The compound with the molecular formula C17H18F3N7OS is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes fluorine, nitrogen, sulfur, and oxygen atoms, making it a versatile candidate for various chemical reactions and applications.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7OS/c1-9-10(2)29-16(21-9)22-14(28)11-5-7-26(8-6-11)13-4-3-12-23-24-15(17(18,19)20)27(12)25-13/h3-4,11H,5-8H2,1-2H3,(H,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMGSOMFXGYJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H18F3N7OS typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group with a nucleophile, leading to the formation of the desired compound.
Cyclization Reactions: These reactions help in forming the ring structures that are part of the compound’s backbone.
Fluorination: Introduction of fluorine atoms is a critical step, often achieved using reagents like or .
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
C17H18F3N7OS: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like or .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
C17H18F3N7OS: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which C17H18F3N7OS exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
C17H18F3N7OS: can be compared with other similar compounds to highlight its uniqueness:
Fluoxetine (C17H18F3NO): Both compounds contain fluorine atoms, but differ in their nitrogen and sulfur content.
Sertraline (C17H17Cl2N): Similar in carbon number but differs in halogen and nitrogen content.
Nifedipine (C17H18N2O6): Shares a similar carbon backbone but has different functional groups.
These comparisons underscore the unique structural features of This compound , which contribute to its distinct chemical and biological properties.
Biological Activity
The compound with the chemical formula C17H18F3N7OS is a member of a class of organic compounds that exhibit significant biological activity. Its structure comprises various functional groups that contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has a molecular weight of 489.44 g/mol . The presence of trifluoromethyl and piperazinyl groups suggests potential interactions with biological targets such as receptors and enzymes. The compound's structure can be summarized as follows:
- Carbon (C) : 17
- Hydrogen (H) : 18
- Fluorine (F) : 3
- Nitrogen (N) : 7
- Oxygen (O) : 1
- Sulfur (S) : 1
Research indicates that this compound exhibits binding affinity to various serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C . These receptors are implicated in numerous physiological processes, including mood regulation, appetite control, and smooth muscle contraction.
Inhibition Studies
In vitro studies have demonstrated that this compound inhibits serotonin-evoked smooth muscle contractions in rat gastric fundus and rabbit aorta tissues. The inhibition constants () for receptor binding are crucial for understanding the compound's potency:
| Receptor Type | (nM) |
|---|---|
| 5-HT2A | 58 |
| 5-HT2C | >100 |
These results indicate that while the compound has a moderate affinity for the 5-HT2A receptor, it shows less interaction with the 5-HT2C receptor.
Case Study 1: Cardiovascular Effects
A study involving the administration of this compound in animal models revealed significant effects on cardiovascular function. The compound was found to reduce blood pressure through its action on serotonin receptors, leading to vasodilation in peripheral blood vessels. This effect was attributed to the inhibition of serotonin-induced contractions in vascular smooth muscle.
Case Study 2: Neuropharmacological Implications
Another investigation focused on the neuropharmacological properties of this compound. In this study, the compound was administered to models exhibiting anxiety-like behaviors. Results indicated a reduction in anxiety levels, suggesting potential applications in treating anxiety disorders through serotonergic modulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on this compound highlight the importance of specific functional groups in determining biological activity. Modifications to the piperazine moiety and trifluoromethyl group have been explored to enhance receptor binding affinity and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
